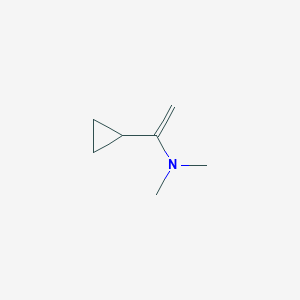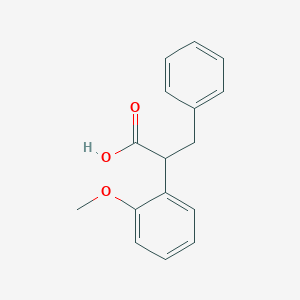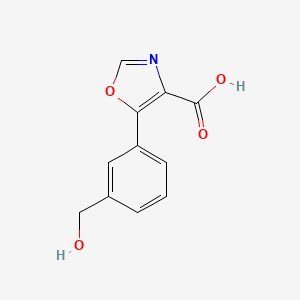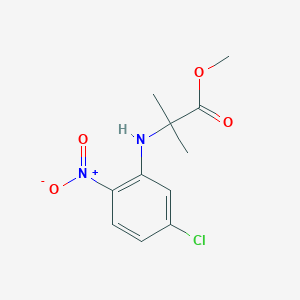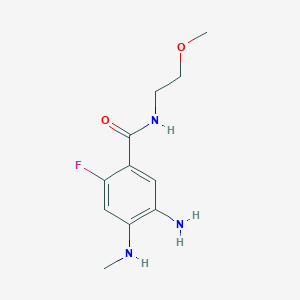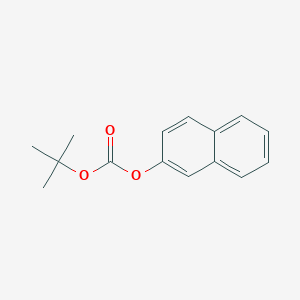
tert-Butyl 2-naphthyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-naphthyl carbonate is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyloxy)naphthalene typically involves the reaction of naphthol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of 2-(tert-butoxycarbonyloxy)naphthalene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-naphthyl carbonate primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of 2-(tert-butoxycarbonyloxy)naphthalene is naphthol, along with the release of carbon dioxide and tert-butyl alcohol .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-naphthyl carbonate is widely used in organic synthesis, particularly in the protection of amines during peptide synthesis. It is also employed in the synthesis of various pharmaceuticals and fine chemicals where selective protection and deprotection of functional groups are required .
Wirkmechanismus
The mechanism of action for 2-(tert-butoxycarbonyloxy)naphthalene involves the formation of a stable carbamate linkage that protects the amine group from reacting. During deprotection, the Boc group is cleaved under acidic conditions, leading to the formation of the free amine, carbon dioxide, and tert-butyl alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-butoxycarbonyloxy)benzene
- 2-(tert-butoxycarbonyloxy)anthracene
- 2-(tert-butoxycarbonyloxy)phenanthrene
Uniqueness
tert-Butyl 2-naphthyl carbonate is unique due to its naphthalene ring structure, which provides distinct electronic and steric properties compared to other aromatic Boc-protected compounds. This uniqueness can influence its reactivity and the selectivity of protection and deprotection reactions .
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
tert-butyl naphthalen-2-yl carbonate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI-Schlüssel |
CUFPXYFHDGLCPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


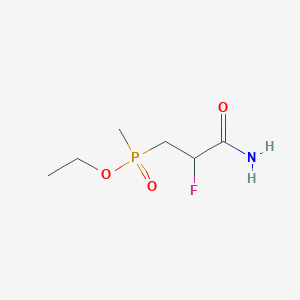
![3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
![Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8396925.png)
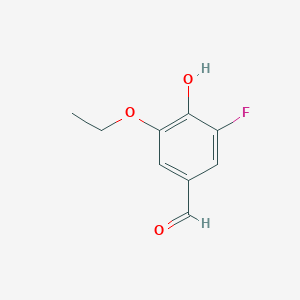
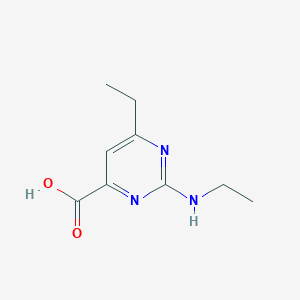
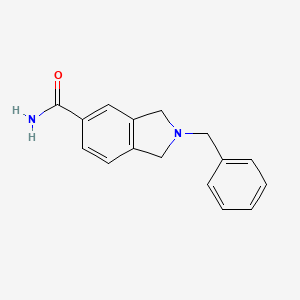
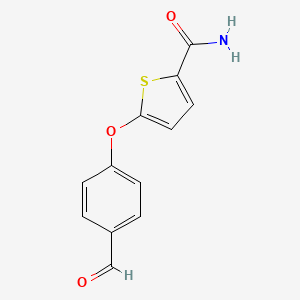
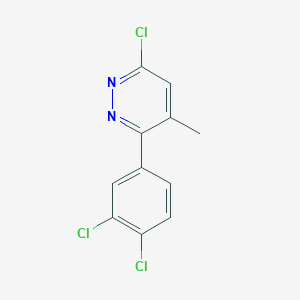
![3-(Cyanomethyl)-2-phenylpyrrolo[2,3-b]pyridine](/img/structure/B8396979.png)
